molecular formula C20H21F3N2O3 B13361249 N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide

N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B13361249
M. Wt: 394.4 g/mol
InChI Key: SGWFRJLKLBZXIC-UHFFFAOYSA-N
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Description

N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound with a complex structure It features a morpholine ring, an ethoxyphenyl group, and a trifluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 2-chloroethylmorpholine under basic conditions to form the ethoxyphenyl intermediate.

    Introduction of the Trifluorophenyl Group: The ethoxyphenyl intermediate is then reacted with 2,4,5-trifluorobenzoyl chloride in the presence of a base to introduce the trifluorophenyl group, forming the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to modify the acetamide group.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Modified acetamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer pathways.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or inhibit specific kinases.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2-(4-morpholinyl)ethoxy]phenyl}acetamide: Lacks the trifluorophenyl group, resulting in different chemical properties.

    2-(2,4,5-trifluorophenyl)acetamide: Lacks the morpholine and ethoxyphenyl groups, leading to different biological activities.

Uniqueness

N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide is unique due to its combination of a morpholine ring, ethoxyphenyl group, and trifluorophenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H21F3N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-(2-morpholin-4-ylethoxy)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C20H21F3N2O3/c21-17-13-19(23)18(22)11-14(17)12-20(26)24-15-1-3-16(4-2-15)28-10-7-25-5-8-27-9-6-25/h1-4,11,13H,5-10,12H2,(H,24,26)

InChI Key

SGWFRJLKLBZXIC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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